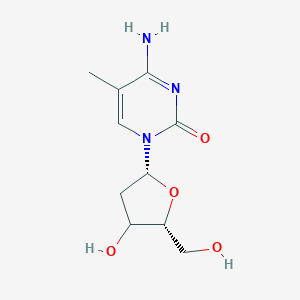

5-Méthyl-2'-désoxycytidine

Vue d'ensemble

Description

La 5-méthyldeoxycytidine est un nucléoside modifié que l’on trouve dans l’ADN. Elle est formée par la méthylation de la cytosine à la 5e position du carbone, ce qui entraîne l’ajout d’un groupe méthyle. Cette modification joue un rôle crucial dans la régulation de l’expression des gènes et est impliquée dans divers processus biologiques, notamment le développement, la différenciation et la maladie .

Applications De Recherche Scientifique

La 5-méthyldeoxycytidine a de nombreuses applications en recherche scientifique :

Mécanisme D'action

Le principal mécanisme d’action de la 5-méthyldeoxycytidine implique son incorporation dans l’ADN, où elle affecte l’expression des gènes en modifiant la liaison des facteurs de transcription et d’autres protéines régulatrices. La méthylation des résidus cytosine dans les régions promotrices des gènes peut conduire à la mise sous silence ou à l’activation des gènes, selon le contexte . Les cibles moléculaires incluent les méthyltransférases de l’ADN, qui sont responsables du maintien et de l’établissement des profils de méthylation .

Composés similaires :

- 5-hydroxyméthyl-désoxycytidine

- 5-formyl-désoxycytidine

- 5-carboxy-désoxycytidine

- 2’-désoxycytidine

Comparaison : La 5-méthyldeoxycytidine est unique par sa capacité à réguler l’expression des gènes par méthylation. Alors que la 5-hydroxyméthyl-désoxycytidine et d’autres dérivés oxydés sont impliqués dans des processus actifs de déméthylation de l’ADN, la 5-méthyldeoxycytidine fonctionne principalement dans le maintien des profils de méthylation . Cela en fait un acteur crucial dans la régulation épigénétique et un outil précieux dans la recherche et les applications thérapeutiques .

Analyse Biochimique

Biochemical Properties

5-Methyl-2’-deoxycytidine can act in cis to signal de novo DNA methylation in single-stranded DNA . It inhibits the synthesis of DNA and prevents methylation of guanine, disrupting the binding of guanine nucleotide-binding proteins to the DNA template and preventing polymerase chain reactions . It also acts as a methyltransferase inhibitor, blocking the enzyme responsible for adding methyl groups to cytosine molecules .

Cellular Effects

In cellular contexts, high concentrations of 5-Methyl-2’-deoxycytidine have been observed to inhibit the growth of several types of human leukemic cell lines in vitro . This effect could be accounted for by dThd, a deamination product of 5-Methyl-2’-deoxycytidine . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-Methyl-2’-deoxycytidine involves its incorporation into DNA, where it can act in cis to signal de novo DNA methylation . It also inhibits DNA methyltransferases, leading to hypomethylation of DNA . This results in increased gene expression as genes are silenced by hypermethylation .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can vary depending on the concentration and exposure time

Metabolic Pathways

5-Methyl-2’-deoxycytidine is involved in several metabolic pathways. There are two conceivable metabolic pathways from 5-Methyl-2’-deoxycytidine to thymidylate. The first consists of deoxycytidine or thymidine kinase and deoxycytidylate deaminase, and the second of sequential reactions catalyzed by deoxycytidine deaminase and thymidine kinase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 5-méthyldeoxycytidine implique généralement la méthylation de la désoxycytidine. Une méthode courante consiste à utiliser des enzymes méthyltransférases de l’ADN, qui catalysent le transfert d’un groupe méthyle de la S-adénosylméthionine au résidu cytosine de l’ADN .

Méthodes de production industrielle : Dans un contexte industriel, la production de 5-méthyldeoxycytidine peut être réalisée par synthèse chimique. Cela implique la protection des groupes hydroxyle de la désoxycytidine, suivie d’une méthylation sélective à la 5e position du carbone du cycle cytosine. L’étape finale consiste à déprotéger pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La 5-méthyldeoxycytidine subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction sont moins courantes mais peuvent se produire dans des conditions spécifiques.

Substitution : Elle peut participer à des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés en conditions acides ou basiques.

Substitution : Des nucléophiles forts comme l’azoture de sodium ou les thiols peuvent être utilisés dans des réactions de substitution.

Principaux produits :

Produits d’oxydation : 5-hydroxyméthyl-désoxycytidine, 5-formyl-désoxycytidine et 5-carboxy-désoxycytidine.

Produits de substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Comparaison Avec Des Composés Similaires

- 5-Hydroxymethyl-deoxycytidine

- 5-Formyl-deoxycytidine

- 5-Carboxy-deoxycytidine

- 2’-Deoxycytidine

Comparison: 5-Methyldeoxycytidine is unique in its ability to regulate gene expression through methylation. While 5-Hydroxymethyl-deoxycytidine and other oxidized derivatives are involved in active DNA demethylation processes, 5-Methyldeoxycytidine primarily functions in the maintenance of methylation patterns . This makes it a crucial player in epigenetic regulation and a valuable tool in research and therapeutic applications .

Activité Biologique

5-Methyl-2'-deoxycytidine (5MedCyd) is a modified nucleoside that plays a crucial role in the regulation of gene expression and cellular processes through its involvement in DNA methylation. This article delves into its biological activities, mechanisms of action, and therapeutic implications, supported by various research findings.

Overview of 5-Methyl-2'-deoxycytidine

5MedCyd is a derivative of deoxycytidine where a methyl group is added to the 5-position of the cytosine base. This modification is significant in epigenetic regulation, particularly in the context of gene expression and cellular differentiation. The compound is primarily studied for its effects on DNA methylation patterns, which are critical for normal cellular function and development.

- DNA Methylation :

-

Cellular Metabolism :

- Research indicates that high concentrations of 5MedCyd can inhibit the growth of various human leukemic cell lines in vitro. This effect is partly attributed to its conversion into deoxycytidine and thymidine through metabolic pathways, which may lead to altered nucleotide pools that affect DNA synthesis and repair .

-

Immune Response Modulation :

- 5MedCyd has been shown to reduce immune responses associated with oligonucleotide therapies by inhibiting toll-like receptors (TLR) 7 and 9, which are involved in recognizing microbial DNA . This property is particularly beneficial in developing therapeutic oligonucleotides that require reduced immunogenicity.

Biological Activity in Cancer Research

5MedCyd's role in cancer biology has garnered significant attention:

- Epigenetic Alterations :

-

Therapeutic Applications :

- Clinical studies have explored the use of hypomethylating agents like decitabine, which can reverse aberrant methylation patterns associated with drug resistance in cancers such as ovarian cancer. In these studies, treatment with decitabine led to a significant decrease in 5MedCyd levels in peripheral blood mononuclear cells, suggesting a potential mechanism for restoring sensitivity to chemotherapy .

Table: Summary of Key Studies on 5-Methyl-2'-deoxycytidine

Propriétés

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCHPKXVUGJYGU-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003853 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-07-3 | |

| Record name | 5-Methyl-2′-deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyldeoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxy-5-methylcytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLDEOXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B200GV71QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.